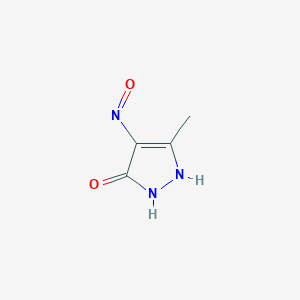

5-Methyl-4-nitroso-1,2-dihydropyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es wurde in erster Linie zur Behandlung von Hepatitis-C-Virus-Infektionen des Genotyps 1 entwickelt . Diese Verbindung hat eine starke antivirale Aktivität gezeigt und ist ein bedeutender Fortschritt im Bereich der Hepatitis-C-Virus-Therapeutika.

Herstellungsmethoden

Die Synthese von GS-9451 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Die detaillierte Syntheseroute und die Reaktionsbedingungen sind proprietär und in der öffentlichen Literatur nicht vollständig offengelegt. Es ist bekannt, dass die Verbindung durch eine Reihe von chemischen Reaktionen synthetisiert wird, bei denen verschiedene Reagenzien und Katalysatoren verwendet werden . Industrielle Produktionsmethoden umfassen in der Regel die großtechnische Synthese unter optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.

Vorbereitungsmethoden

The synthesis of GS-9451 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The detailed synthetic route and reaction conditions are proprietary and not fully disclosed in public literature. it is known that the compound is synthesized through a series of chemical reactions involving the use of various reagents and catalysts . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

GS-9451 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Häufige Reagenzien sind Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.

Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Häufige Reagenzien sind Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid.

Substitution: Diese Reaktion beinhaltet den Austausch eines Atoms oder einer Atomgruppe gegen ein anderes. Häufige Reagenzien sind Halogene oder Nukleophile.

Hydrolyse: Diese Reaktion beinhaltet die Spaltung chemischer Bindungen durch die Addition von Wasser.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab.

Wissenschaftliche Forschungsanwendungen

GS-9451 hat verschiedene Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Es wird als Referenzverbindung bei der Untersuchung von Hepatitis-C-Virus-Protease-Inhibitoren verwendet.

Biologie: Es wird verwendet, um die biologischen Mechanismen der Hepatitis-C-Virus-Infektion und die Rolle der nichtstrukturellen 3/4A-Protease bei der Virusreplikation zu untersuchen.

Medizin: Es wird bei der Entwicklung von antiviralen Therapien für Hepatitis-C-Virus-Infektionen eingesetzt.

Industrie: Es wird in der pharmazeutischen Industrie zur Herstellung von antiviralen Medikamenten verwendet

Wirkmechanismus

GS-9451 entfaltet seine Wirkung, indem es die Hepatitis-C-Virus-nichtstrukturelle 3/4A-Protease hemmt, ein Enzym, das für die Virusreplikation unerlässlich ist. Durch die Bindung an die aktive Stelle der Protease verhindert GS-9451 die Spaltung viraler Polyproteine und hemmt so die Replikation des Virus. Dieser Wirkungsmechanismus macht GS-9451 zu einem wirksamen antiviralen Mittel .

Vergleich Mit ähnlichen Verbindungen

GS-9451 ist einzigartig in seiner hohen Potenz und Selektivität für die Hepatitis-C-Virus-nichtstrukturelle 3/4A-Protease. Ähnliche Verbindungen sind:

Telaprevir: Ein weiterer Hepatitis-C-Virus-Protease-Inhibitor mit einem ähnlichen Wirkungsmechanismus, aber einer anderen chemischen Struktur.

Boceprevir: Ein Hepatitis-C-Virus-Protease-Inhibitor mit einem ähnlichen Wirkungsmechanismus, aber unterschiedlichen pharmakokinetischen Eigenschaften.

Voxilaprevir: Ein pan-genotypischer Hepatitis-C-Virus-Protease-Inhibitor mit breiterer Aktivität gegen mehrere Hepatitis-C-Virus-Genotypen.

GS-9451 zeichnet sich durch seine hohe Potenz und sein günstiges pharmakokinetisches Profil aus, was es zu einer wertvollen Ergänzung des Arsenals an Hepatitis-C-Virus-Therapeutika macht.

Eigenschaften

CAS-Nummer |

174816-48-9 |

|---|---|

Molekularformel |

C4H5N3O2 |

Molekulargewicht |

127.1 g/mol |

IUPAC-Name |

5-methyl-4-nitroso-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C4H5N3O2/c1-2-3(7-9)4(8)6-5-2/h1H3,(H2,5,6,8) |

InChI-Schlüssel |

CIKULXAROZVBEF-UHFFFAOYSA-N |

SMILES |

CC1=C(C(=O)NN1)N=O |

Kanonische SMILES |

CC1=C(C(=O)NN1)N=O |

Key on ui other cas no. |

6386-15-8 |

Synonyme |

1H-Pyrazole-4,5-dione,3-methyl-,4-oxime,(E)-(9CI) |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.